molecular formula C18H19N3O B11833296 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl- CAS No. 827031-40-3

4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-

Cat. No.: B11833296
CAS No.: 827031-40-3
M. Wt: 293.4 g/mol
InChI Key: XIKQWUWGAHSPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of an ethoxyphenyl group and a dimethylquinazolinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylquinazoline under specific conditions. One common method includes:

    Starting Materials: 4-ethoxyaniline and 2,4-dimethylquinazoline.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazoline derivatives with modified functional groups.

    Reduction: Reduced quinazoline compounds with altered electronic properties.

    Substitution: Aromatic compounds with various substituents on the phenyl ring.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine
  • N-(4-Chlorophenyl)-N,2-dimethylquinazolin-4-amine
  • N-(4-Bromophenyl)-N,2-dimethylquinazolin-4-amine

Uniqueness

N-(4-Ethoxyphenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N,2-dimethylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-4-22-15-11-9-14(10-12-15)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKQWUWGAHSPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460303
Record name 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-40-3
Record name 4-Quinazolinamine, N-(4-ethoxyphenyl)-N,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.